- E. coli Nickel-Iron Hydrogenase 1 Catalyses Non-native Reduction of Flavins: Demonstration for Alkene Hydrogenation by Old Yellow Enzyme Ene-reductases, Angewandte Chemie, 2021, 60(25), 13824-13828

Cas no 1910-41-4 (FADH)

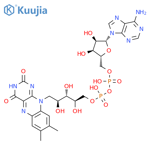

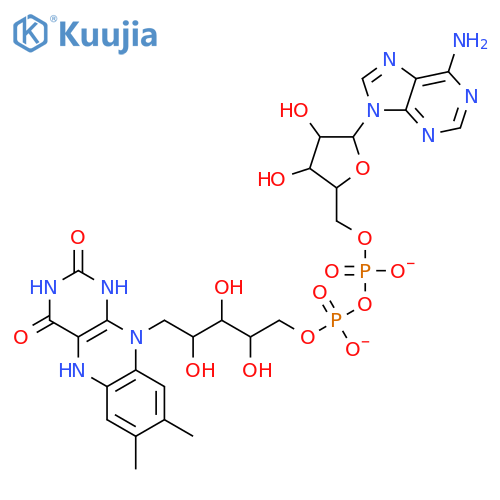

FADH structure

Produktname:FADH

FADH Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phos

- flavin adenine dinucleotide fully reduced neutral

- Riboflavin5'-(trihydrogen diphosphate), 1,5-dihydro-, P'®

- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferr

- [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentoxy]-hydroxy-phosphoryl] hydrogen phosphate

- 1,5-dihydro-FAD

- 5'-ester with adenosine

- FADH

- Reduced flavine 2 adenine dinucleotide

- FADH

- Dihydro-FAD

- Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.

- Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (7CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (8CI)

- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'→5'-ester with adenosine

- flavin adenine dinucleotide (reduced)

- Benzo[gr]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv

- 1,5-dihydro-Riboflavin 5'-(trihydrogen diphosphate) P'->5'-ester with adenosine

- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine

- 1,5-dihydro-P-5-ester with adenosine

- C01352

- Q27102690

- CHEBI:17877

- adenosine 5'-{3-[D-ribo-5-(7,8-dimethyl-2,4-dioxo-1,2,3,4,5,10-tetrahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen diphosphate}

- Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)

- Dihydro-FAD

- SCHEMBL4363188

- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine

- adenosine 5'-(3-{D-ribo-5-[7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl]-2,3,4-trihydroxypentyl} dihydrogen diphosphate)

- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,

- C27H35N9O15P2

- DTXSID301343006

- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)

- 1910-41-4

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

- Reduced flavine adenine dinucleotide

- Q27113979

- Adenosine pyrophosphate 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine

- Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine

- DIHYDROFLAVINE-ADENINE DINUCLEOTIDE

- flavin adenine dinucleotide reduced

- FADH2

- Benzo[g]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv

- Adenosine 5-(trihydrogen pyrophosphate)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine

- C27-H35-N9-O15-P2

- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}(hydroxy)phosphoryl)oxy]phosphinic acid

- Adenosine pyrophosphate, 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine

- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine (9CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)

- Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)

- Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.

- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferred name)

- 1,5-dihydro-FAD(2-)

- (2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate

- dihydroflavin adenine dinucleotide(2-)

- 1,5-dihydro-FAD dianion

- FADH2 dianion

- dihydroflavin adenine dinucleotide dianion

- FADH(2)

-

- Inchi: InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/p-2

- InChI-Schlüssel: YPZRHBJKEMOYQH-UHFFFAOYSA-L

- Lächelt: OC(C(C(CN1C2C=C(C(=CC=2NC2C(NC(NC1=2)=O)=O)C)C)O)O)COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1O)(=O)[O-])(=O)[O-]

Berechnete Eigenschaften

- Genaue Masse: 787.17278544g/mol

- Monoisotopenmasse: 787.17278544g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 11

- Anzahl der Akzeptoren für Wasserstoffbindungen: 21

- Schwere Atomanzahl: 53

- Anzahl drehbarer Bindungen: 13

- Komplexität: 1520

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 7

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 356Ų

- XLogP3: -4.8

FADH Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1R:R:H2, C:9027-05-8, C:2460646-90-4, S:H2O, 42 h, 20-30°C, pH 8

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1R:O2, C:37256-83-0, C:1910-41-4, S:Me(CH2)10Me, S:H2O, 30 min, pH 7.5

2.1S:H2O, 30 min, pH 7.5

2.1S:H2O, 30 min, pH 7.5

Referenz

- Development of a high performance electrochemical cofactor regeneration module and its application to the continuous reduction of FAD, Journal of Molecular Catalysis B: Enzymatic, 2014, 103, 100-105

FADH Raw materials

FADH Preparation Products

FADH Verwandte Literatur

-

Karno Schwinn,Nicolas Ferré,Miquel Huix-Rotllant Phys. Chem. Chem. Phys. 2020 22 12447

-

Károly Kubicskó,?d?n Farkas Org. Biomol. Chem. 2020 18 9660

-

Zheyun Liu,Lijuan Wang,Dongping Zhong Phys. Chem. Chem. Phys. 2015 17 11933

-

Rui-Kun Zhao,Andras Lukacs,Allison Haigney,Richard Brust,Gregory M. Greetham,Michael Towrie,Peter J. Tonge,Stephen R. Meech Phys. Chem. Chem. Phys. 2011 13 17642

-

Ernesto J. Calvo,Claudia B. Danilowicz,Alejandro Wolosiuk Phys. Chem. Chem. Phys. 2005 7 1800

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Nukleoside, Nukleotide und Analoga Purin-Nukleotide Purin-Ribonukleosid-Diphosphat

- Lösungsmittel und organische Chemikalien Organische Verbindungen Nukleoside, Nukleotide und Analoga Purin-Nukleotide Purin-Ribonukleotide Purin-Ribonukleosid-Diphosphat

1910-41-4 (FADH) Verwandte Produkte

- 2224291-19-2(Benzaldehyde, 5-[(4-cyclopropyl-3-oxo-1-piperazinyl)carbonyl]-2-hydroxy-3-methyl-)

- 1052537-28-6(2-({3-[2-(4-ethylphenoxy)ethoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride)

- 1210893-94-9(3,6-dichloro-N-[2-(2-chlorophenoxy)phenyl]pyridine-2-carboxamide)

- 879465-94-8(4-(3-nitro-1H-pyrazol-1-yl)methylbenzoic acid)

- 2229619-93-4(2-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methylpropanenitrile)

- 894068-96-3(2-nitro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide)

- 866135-71-9(3-Bromo-6-methylimidazo1,2-apyridine)

- 104738-75-2((3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one)

- 2138186-98-6(tert-butyl 3-(hydroxymethyl)-8-azabicyclo3.2.1oct-2-ene-8-carboxylate)

- 2091687-72-6((4-bromo-3-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone)

Empfohlene Lieferanten

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

Hebei Ganmiao New material Technology Co., LTD

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge